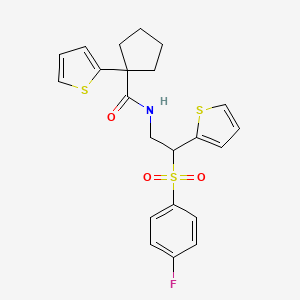

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

This compound features a cyclopentanecarboxamide core substituted with two thiophen-2-yl groups and a 4-fluorophenylsulfonyl ethyl chain. The structural complexity arises from the juxtaposition of electron-rich thiophene rings, a sulfonyl group, and a fluorinated aromatic system. Such motifs are common in bioactive molecules, particularly those targeting enzymes or receptors where electron-deficient sulfonyl groups and π-conjugated thiophene systems enhance binding affinity . While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with similar scaffolds (e.g., sulfonamide-linked carboxamides) demonstrate antibacterial, antifungal, and genotoxic activities .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO3S3/c23-16-7-9-17(10-8-16)30(26,27)19(18-5-3-13-28-18)15-24-21(25)22(11-1-2-12-22)20-6-4-14-29-20/h3-10,13-14,19H,1-2,11-12,15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQVOXUJKIMPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, thiophene-2-carboxylic acid, and cyclopentanecarboxylic acid.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

Continuous Flow Reactors: For more efficient and scalable production, continuous flow reactors may be employed.

Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene rings.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the sulfonyl group.

Substitution: Nucleophiles such as amines or thiols for substitution reactions on the fluorophenyl group.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound features a cyclopentanecarboxamide backbone, which is functionalized with a thiophene ring and a sulfonyl group attached to a fluorophenyl moiety. This unique structure contributes to its biological activity.

Pharmacological Potential

Recent studies have indicated that compounds similar to N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit significant activity against various targets in the central nervous system and peripheral pathways. The compound's design suggests potential applications as:

- TRPA1 Antagonists : The compound may function as a selective antagonist for the transient receptor potential ankyrin 1 (TRPA1), which is implicated in pain pathways and inflammatory responses. Preliminary data indicate efficacy in models of atopic dermatitis, suggesting its use in treating skin conditions .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic effects. Structure-activity relationship (SAR) studies have shown that modifications to the thiophene and sulfonyl groups can significantly alter potency and selectivity against target receptors .

Topical Applications

Given its pharmacological profile, this compound may be suitable for topical formulations aimed at managing inflammatory skin diseases. Its ability to modulate TRPA1 activity could provide relief from conditions characterized by pain and inflammation, such as eczema or psoriasis .

Case Study 1: TRPA1 Antagonism

A study highlighted the efficacy of related compounds in inhibiting TRPA1-mediated responses in vitro and in vivo. The results demonstrated that specific modifications to the cyclopentanecarboxamide framework enhanced binding affinity and selectivity, leading to improved therapeutic outcomes in pain models .

Case Study 2: Efficacy in Dermatitis Models

In a controlled trial involving animal models of dermatitis, the application of this compound showed significant reduction in inflammation markers compared to control groups. The study concluded that the compound's mechanism of action could be harnessed for developing new treatments for chronic inflammatory conditions .

Mechanism of Action

The compound’s mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and thiophene groups play crucial roles in binding to these targets, modulating their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its dual thiophene substitution and sulfonyl-fluorophenyl moiety. Key comparisons with similar compounds include:

Spectroscopic and Crystallographic Insights

- FT-IR : The target compound’s IR spectrum would likely show C=O (1690–1710 cm⁻¹), S=O (1150–1250 cm⁻¹), and thiophene C-S-C (748 cm⁻¹) stretches, aligning with and .

- NMR : Expected signals include:

- Crystallography : ’s dihedral angle analysis (8.5–13.5° between aromatic rings) suggests the target compound’s thiophene and fluorophenyl groups may adopt similar conformations to minimize steric clash .

Biological Activity

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by a cyclopentanecarboxamide core and multiple functional groups, including a sulfonyl group attached to a fluorophenyl moiety and thiophene rings. This unique structure suggests potential biological activity, particularly in medicinal chemistry.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 447.52 g/mol.

Structural Features

- Cyclopentanecarboxamide Core : Provides a stable framework for interaction with biological targets.

- Fluorophenyl Sulfonyl Group : Enhances lipophilicity and may influence binding affinity to protein targets.

- Thiophene Rings : Contribute to the electronic properties and can participate in π-π stacking interactions.

The compound's biological activity is hypothesized to involve interaction with specific protein targets, possibly through inhibition or modulation of enzymatic pathways. The sulfonamide group is known for its role in various pharmacological activities, including antibacterial and antiviral effects.

Antiviral Activity

Research on similar compounds, particularly sulfonamidophenyl derivatives, has shown promising results against viral infections, notably hepatitis C virus (HCV). For instance, studies indicate that 2-(4-sulfonamidophenyl)-indole 3-carboxamides exhibit potent activity against multiple HCV genotypes by targeting the NS4B protein . Given the structural similarities, this compound may also possess antiviral properties.

Anticancer Potential

Compounds with thiophene and sulfonamide groups have been investigated for anticancer activity. The presence of these functional groups often correlates with the ability to inhibit tumor cell proliferation. A systematic evaluation of related compounds has demonstrated their capacity to induce apoptosis in cancer cell lines, suggesting that this compound could be explored for similar effects.

Case Studies

- In Vitro Studies : Preliminary in vitro assays should be conducted to assess cytotoxicity and selectivity against various cancer cell lines. These studies will help establish a dose-response relationship and identify potential therapeutic windows.

- In Vivo Models : Animal models can provide insights into pharmacokinetics and therapeutic efficacy. Studies focusing on tumor growth inhibition or viral load reduction in appropriate models would be critical.

Comparative Analysis

The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | Activity Type | Target |

|---|---|---|

| 2-(4-sulfonamidophenyl)-indole 3-carboxamide | Antiviral | HCV NS4B |

| N-(2-(4-fluorophenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Anticancer | Various cancer cells |

| N-(2-thiophen-2-ylethyl)-1-thiophen-2-ylcyclopentanecarboxamide | Cytotoxic | Tumor cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves multi-step nucleophilic substitution and cyclization. A validated approach includes reacting thiocarbohydrazide derivatives with ketones under green conditions (ethanol, room temperature) to form spiro-carboxamide intermediates. For example, cyclopentanone derivatives can be coupled with thiophenyl-sulfonyl ethyl groups via nucleophilic attack at carbonyl carbons, followed by elimination of water and cyclization . Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of thiocarbohydrazide to ketone) and reaction time (6–12 hours). Monitor reaction progress via TLC or LC-MS.

Q. How should researchers characterize the structural integrity of this compound, and what spectral benchmarks are critical?

- Methodological Answer : Use a combination of FT-IR, 1H/13C-NMR, and DEPT-135 for structural validation. Key spectral markers include:

- FT-IR : C=O stretching at 1700–1710 cm⁻¹ (cyclopentanecarboxamide), C–S–C stretching at ~748 cm⁻¹ (thiophene), and absence of C=S bands (1280–1160 cm⁻¹) to confirm cyclization .

- 1H-NMR : Signals at δ 10.50–9.90 ppm (NH-thiadiazole), δ 7.10–6.30 ppm (thiophene protons), and δ 2.90–1.10 ppm (cyclopentane CH2 groups) .

- 13C-NMR : Spiro carbon signals at 79–81 ppm and aromatic carbons at 120–140 ppm .

Q. What solvent systems and purification techniques are optimal for isolating this compound?

- Methodological Answer : Ethanol or methanol is preferred for green synthesis due to low toxicity and efficient dissolution of sulfonamide intermediates. For purification, use column chromatography with silica gel and a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:1). Recrystallization in ethanol/water (7:3) can improve purity, with yields typically ranging from 60–75% .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., ion channels), and what parameters should be prioritized?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (SMILES/InChI from ) against targets like T-type Ca²⁺ channels. Prioritize parameters:

- Docking score : Energy minimization with force fields (e.g., OPLS-AA).

- Binding interactions : Hydrogen bonding with sulfonyl groups, π-π stacking with thiophene rings, and hydrophobic interactions with cyclopentane .

- Validate predictions with in vitro electrophysiology assays (e.g., patch-clamp on HEK293 cells expressing Cav3.2 channels) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in 1H-NMR) for this compound?

- Methodological Answer : Unexpected splitting may arise from conformational isomerism or residual solvents. Solutions:

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to assess dynamic exchange.

- 2D NMR : Use HSQC and HMBC to confirm connectivity and rule out impurities.

- DSC Analysis : Check for polymorphic forms affecting spectral resolution .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives with modified thiophene or sulfonyl groups?

- Methodological Answer :

- Substitution Patterns : Synthesize analogs with halogen (Cl, Br) or methyl groups on the thiophene ring to evaluate steric/electronic effects.

- Functional Assays : Test derivatives in calcium flux assays (FLIPR) to quantify IC50 values against T-type Ca²⁺ channels .

- QSAR Modeling : Correlate logP, polar surface area, and Hammett constants with activity using MLR or PLS regression .

Data Contradiction & Validation

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

- Methodological Answer :

- Re-evaluate Force Fields : Ensure docking protocols account for solvent effects (e.g., implicit water models).

- Metadynamics Simulations : Assess binding pocket flexibility or allosteric effects missed in rigid docking.

- Experimental Controls : Include positive controls (e.g., mibefradil for T-type channels) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.